9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a 1,3-oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one typically involves multiple steps, starting with the preparation of the 1,3-oxathiolane ring. This can be achieved through the reaction of a suitable diol with a thiol under acidic conditions. The purine base is then introduced through a nucleophilic substitution reaction, where the hydroxyl group of the oxathiolane ring reacts with a halogenated purine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, leading to the formation of dihydropurine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
9-(Trans-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one: Similar structure but different stereochemistry.
9-(2-(hydroxymethyl)-1,3-dioxolan-5-yl)-1H-purin-6(9H)-one: Contains a dioxolane ring instead of an oxathiolane ring.
Uniqueness
The unique combination of the oxathiolane ring and the purine base in 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one provides distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
149819-61-4 |
---|---|
Molecular Formula |
C12H13FO |
Molecular Weight |
0 |
Synonyms |
9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.